3-Acetamido-5-nitrobenzoic acid 3-Acetamido-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 5464-58-4
VCID: VC2312262
InChI: InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
SMILES: CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C9H8N2O5
Molecular Weight: 224.17 g/mol

3-Acetamido-5-nitrobenzoic acid

CAS No.: 5464-58-4

Cat. No.: VC2312262

Molecular Formula: C9H8N2O5

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamido-5-nitrobenzoic acid - 5464-58-4

Specification

CAS No. 5464-58-4
Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
IUPAC Name 3-acetamido-5-nitrobenzoic acid
Standard InChI InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Standard InChI Key PXAFGNQRBIXGLM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Identity

3-Acetamido-5-nitrobenzoic acid is an organic compound with a molecular formula of C9H8N2O5 and a molecular weight of 224.17 g/mol . The compound features a benzoic acid backbone with an acetamido group at the 3-position and a nitro group at the 5-position. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and physical properties.

Structural Characteristics

The structure of 3-Acetamido-5-nitrobenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid (-COOH), an acetamido group (-NHCOCH3), and a nitro group (-NO2) . The carboxylic acid group provides acidic properties, while the nitro group, with its electron-withdrawing nature, influences the electronic distribution across the molecule. The acetamido group adds hydrogen bonding capabilities, affecting the compound's solubility and intermolecular interactions.

Nomenclature and Identifiers

Primary Names and Synonyms

The compound is primarily known as 3-Acetamido-5-nitrobenzoic acid, but it has several synonyms in scientific literature and chemical databases :

  • 3-Acetylamino-5-Nitrobenzoic Acid

  • 3-Acetylamino-5-nitrobenzoicacid

  • 3-(acetylamino)-5-nitrobenzoic acid

  • 3-Acetylamino-5-nitro-benzoic acid

Registry Numbers and Identifiers

The compound is registered with several identification systems that facilitate its tracking in scientific literature and chemical databases :

Identifier TypeValue
CAS Number5464-58-4
European Community (EC) Number226-760-5
PubChem CID79590
UNIIU5S684G9YW
DSSTox Substance IDDTXSID60203070
NSC Number15321
InChIKeyPXAFGNQRBIXGLM-UHFFFAOYSA-N

Structural Identifiers

For computational chemistry and database purposes, the compound can be represented using the following notation systems :

  • SMILES: CC(=O)NC1=CC(=CC(=C1)C(=O)O)N+[O-]

  • InChI: InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)

Chemical and Physical Properties

Structural Properties

  • The carboxylic acid group at position 1 provides acidity and the ability to form esters and amides

  • The acetamido group at position 3 offers hydrogen bonding capabilities and can undergo hydrolysis

  • The nitro group at position 5 serves as a powerful electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution

Synthesis Methods

Primary Synthesis Route

The primary synthetic route to 3-Acetamido-5-nitrobenzoic acid involves the acetylation of 3-Amino-5-nitrobenzoic acid using acetic anhydride . This reaction represents a typical N-acetylation where the amino group is converted to an acetamido group.

The reaction can be represented as follows:

3-Amino-5-nitrobenzoic acid + Acetic anhydride → 3-Acetamido-5-nitrobenzoic acid + Acetic acid

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-Acetamido-5-nitrobenzoic acid is dominated by its three functional groups:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation

  • The acetamido group can undergo hydrolysis under acidic or basic conditions, reverting to the amino form

  • The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of aromatic amines

Applications and Research

Synthetic Intermediate

3-Acetamido-5-nitrobenzoic acid serves as an important intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds with multiple functional groups. The presence of three different functional groups makes it a versatile starting material for further derivatization.

Historical Context and Development

Documentation and Registration

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-Acetamido-5-nitrobenzoic acid exist, differing in the position of functional groups or the nature of the substituents:

CompoundStructural DifferenceCAS Number
2-Acetamido-5-nitrobenzoic acidAcetamido group at position 2 instead of 33558-18-7
3-Amino-5-nitrobenzoic acidAmino group instead of acetamido at position 3618-84-8
3-Acetamidobenzoic acidLacks the nitro group at position 5Not provided

Functional Distinctions

The positioning of functional groups significantly impacts the reactivity and properties of these compounds. For instance, 3-Acetamido-5-nitrobenzoic acid likely exhibits different hydrogen bonding patterns and electronic distributions compared to its 2-substituted isomer, resulting in distinct physical properties and chemical reactivities.

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